molecular formula C12H10F2N4O3 B15047472 ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate

ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate

Cat. No.: B15047472
M. Wt: 296.23 g/mol
InChI Key: LKZDIDNNNCCLAJ-MFOYZWKCSA-N
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Description

Ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate is a chemical compound with the molecular formula C12H10F2N4O3 It is known for its unique structure, which includes a cyano group, a difluorophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate typically involves the reaction of ethyl cyanoacetate with 2,6-difluorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate involves its interaction with specific molecular targets. The cyano group and hydrazinylidene moiety play crucial roles in its activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate
  • Methyl 2-(2-cyanoacetamido)benzoate
  • Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate

Uniqueness

Ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H10F2N4O3

Molecular Weight

296.23 g/mol

IUPAC Name

ethyl N-[(2Z)-2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate

InChI

InChI=1S/C12H10F2N4O3/c1-2-21-12(20)16-11(19)9(6-15)17-18-10-7(13)4-3-5-8(10)14/h3-5,18H,2H2,1H3,(H,16,19,20)/b17-9-

InChI Key

LKZDIDNNNCCLAJ-MFOYZWKCSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N\NC1=C(C=CC=C1F)F)/C#N

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=C(C=CC=C1F)F)C#N

Origin of Product

United States

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